(6aS,7S,10aR)-2-anilino-7-methyl-8-oxo-10a-phenyl-5,6,6a,7-tetrahydrobenzo[h]quinazoline-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IDH1 Inhibitor 2 is a small molecule inhibitor targeting the mutant form of isocitrate dehydrogenase 1 (IDH1). IDH1 is a key metabolic enzyme that catalyzes the conversion of isocitrate to alpha-ketoglutarate. Mutations in IDH1 have been observed in several tumors, including glioma, acute myeloid leukemia, and chondrosarcoma. These mutations lead to the accumulation of 2-hydroxyglutarate, which causes epigenetic dysregulation and impairs cell differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IDH1 Inhibitor 2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route often starts with commercially available starting materials, which undergo various chemical transformations such as alkylation, acylation, and cyclization. Reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of IDH1 Inhibitor 2 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
IDH1 Inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of IDH1 Inhibitor 2 .
Scientific Research Applications
IDH1 Inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving IDH1 and its role in cellular metabolism.
Biology: Employed in research to understand the effects of IDH1 mutations on cellular processes and gene expression.
Medicine: Investigated as a potential therapeutic agent for treating cancers with IDH1 mutations, such as glioma and acute myeloid leukemia.
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying IDH1 mutations
Mechanism of Action
IDH1 Inhibitor 2 exerts its effects by selectively binding to the mutant form of IDH1, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of alpha-ketoglutarate to 2-hydroxyglutarate, reducing the accumulation of this oncometabolite. The molecular targets and pathways involved include the IDH1 enzyme itself and downstream signaling pathways affected by 2-hydroxyglutarate levels .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to IDH1 Inhibitor 2 include:
Ivosidenib: A selective IDH1 mutant inhibitor approved for the treatment of IDH1-mutated acute myeloid leukemia.
Enasidenib: An IDH2 mutant inhibitor used for treating IDH2-mutated cancers
Uniqueness
IDH1 Inhibitor 2 is unique in its specific targeting of the mutant form of IDH1, offering potential therapeutic benefits for cancers with this mutation. Its selectivity and potency make it a valuable tool for research and potential clinical applications .
Biological Activity
The compound (6aS,7S,10aR)-2-anilino-7-methyl-8-oxo-10a-phenyl-5,6,6a,7-tetrahydrobenzo[h]quinazoline-9-carbonitrile belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, focusing on its potential as an antidiabetic agent and its broader pharmacological implications.
Chemical Structure and Properties
This compound features a complex structure that includes a quinazoline core, which is known for its pharmacological versatility. The presence of an anilino group and a carbonitrile moiety enhances its potential interactions with biological targets.
Antidiabetic Activity
Recent studies have indicated that derivatives of tetrahydrobenzoquinazoline, including the target compound, exhibit significant antidiabetic properties. A study synthesized several arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives and evaluated their inhibitory effects on key enzymes involved in carbohydrate metabolism:
- α-Amylase Inhibition : The compound showed IC50 values ranging from 3.42 to 15.14 μM, significantly lower than the standard drug acarbose (IC50 = 14.35 μM) .
- α-Glucosidase Inhibition : Similar results were observed with α-glucosidase inhibition, where the tested compounds demonstrated IC50 values between 0.65 and 9.23 μM .
These results suggest that the compound acts as a competitive inhibitor of these enzymes, which are crucial in the management of diabetes by slowing carbohydrate absorption.
Antioxidant Activity
The antioxidant potential of this compound was also assessed through DPPH radical scavenging assays. The results indicated significant to moderate scavenging activity (SC50 = 21.30–138.30 μM), outperforming butylated hydroxytoluene (BHT) as a reference antioxidant . This activity may contribute to its therapeutic effects in oxidative stress-related conditions.
Synthesis and Evaluation
A recent synthesis study explored the creation of various derivatives based on the quinazoline framework. The synthesized compounds were evaluated for their biological activities across multiple assays:
- In vitro Cytotoxicity : Several derivatives demonstrated cytotoxic effects against different cancer cell lines, indicating a promising avenue for further development as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of quinazoline derivatives. Research indicates that modifications at specific positions on the quinazoline ring can significantly alter biological activity . For instance, substituents at the anilino position have been linked with enhanced potency against various targets.
Properties
Molecular Formula |
C26H22N4O |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(6aS,7S,10aR)-2-anilino-7-methyl-8-oxo-10a-phenyl-5,6,6a,7-tetrahydrobenzo[h]quinazoline-9-carbonitrile |
InChI |
InChI=1S/C26H22N4O/c1-17-22-13-12-18-16-28-25(29-21-10-6-3-7-11-21)30-24(18)26(22,14-19(15-27)23(17)31)20-8-4-2-5-9-20/h2-11,14,16-17,22H,12-13H2,1H3,(H,28,29,30)/t17-,22-,26+/m0/s1 |
InChI Key |
BCWIIGSNDGENBB-VAQYAFAPSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CCC3=CN=C(N=C3[C@]2(C=C(C1=O)C#N)C4=CC=CC=C4)NC5=CC=CC=C5 |
Canonical SMILES |
CC1C2CCC3=CN=C(N=C3C2(C=C(C1=O)C#N)C4=CC=CC=C4)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.